GLX351322
Overview
Description
GLX351322 is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine moiety, and a cyclopenta[b]thiophene core
Mechanism of Action
Target of Action
GLX351322 is a potent inhibitor of NADPH oxidase 4 (NOX4) . NOX4 is an enzyme protein that regulates the cellular redox state by generating reactive oxygen species (ROS) within the cell .
Mode of Action
This compound interacts with its target, NOX4, by inhibiting the production of hydrogen peroxide from NOX4-overexpressing cells . It displays selectivity for NOX4 over NOX2 .
Biochemical Pathways
This compound affects the ROS/MAPK/NF-κB signaling pathways . The inhibition of NOX4 by this compound reduces the overproduction of ROS, which in turn suppresses the activation of redox-sensitive factors such as HIF-1α, NF-κB, and MAPK .
Result of Action
The inhibition of NOX4 by this compound leads to a reduction in ROS overproduction, inflammation, cell aging, and cell apoptosis . This results in the protection of retinal structure and function in the context of acute ocular hypertension . It also attenuates osteoarthritis by inhibiting the ROS/MAPK/NF-κB signaling pathways .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rapid clearance of the joint cavity poses a biological barrier to the therapeutic effect of this compound . Therefore, strategies such as encapsulating this compound in a ROS-responsive microsphere capsule have been explored to enhance its efficacy and stability .
Biochemical Analysis
Biochemical Properties
GLX351322 is known to interact with NADPH oxidase (NOX), specifically NOX4 . It acts as an inhibitor of NOX4, which is an enzyme that promotes oxidative stress in pancreatic beta-cells . By inhibiting NOX4, this compound can potentially counteract the oxidative stress that leads to pancreatic beta-cell dysfunction .
Cellular Effects
In high-fat diet-treated C57BL/6 mice, a two-week treatment with this compound was found to counteract non-fasting hyperglycemia and impaired glucose tolerance . This effect occurred without any change in peripheral insulin sensitivity . Additionally, in vitro studies have shown that glucose- and sodium palmitate-induced insulin release from human islets was increased in response to NOX4 inhibitors, including this compound .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of NOX4, an enzyme that generates reactive oxygen species (ROS) . Overactivity of NOX4, particularly during conditions of high-fat feeding, promotes ROS-mediated beta-cell dysfunction . By inhibiting NOX4, this compound can potentially prevent this dysfunction .
Temporal Effects in Laboratory Settings
In long-term experiments (1-3 days), high glucose-induced human islet cell ROS production and death were prevented by this compound . This suggests that while short-term NOX4-generated ROS production is a physiological requirement for beta-cell function, persistent NOX4 activity promotes ROS-mediated beta-cell dysfunction .
Dosage Effects in Animal Models
It is known that in high-fat diet-treated C57BL/6 mice, a two-week treatment with this compound counteracted non-fasting hyperglycemia and impaired glucose tolerance .
Metabolic Pathways
Its role as a NOX4 inhibitor suggests that it may interact with pathways involving oxidative stress and insulin release .
Transport and Distribution
As a NOX4 inhibitor, it is likely to be involved in processes related to oxidative stress and insulin release .
Subcellular Localization
As a NOX4 inhibitor, it is likely to be involved in processes related to oxidative stress and insulin release, which occur in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLX351322 typically involves multiple steps:
Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the piperazine derivative: The furan-2-carbonyl chloride is then reacted with piperazine to form 4-(furan-2-carbonyl)piperazine.
Acylation reaction: The 4-(furan-2-carbonyl)piperazine is acylated with ethyl 2-bromoacetate to form the intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 2-aminothiophene-3-carboxylic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
GLX351322 can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
GLX351322 has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study the interactions between small molecules and proteins or enzymes.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate
- 2-(4-(Furan-2-carbonyl)piperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
GLX351322 is unique due to its combination of a furan ring, a piperazine moiety, and a cyclopenta[b]thiophene core. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-2-28-21(27)18-14-5-3-7-16(14)30-19(18)22-17(25)13-23-8-10-24(11-9-23)20(26)15-6-4-12-29-15/h4,6,12H,2-3,5,7-11,13H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVHLTCEMHIJTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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